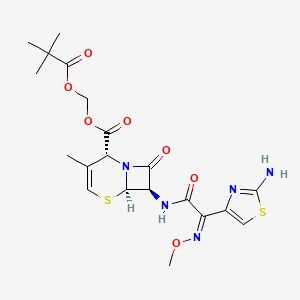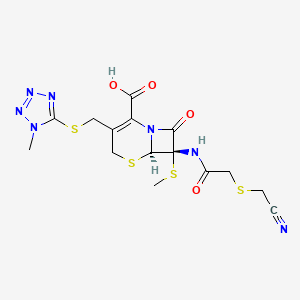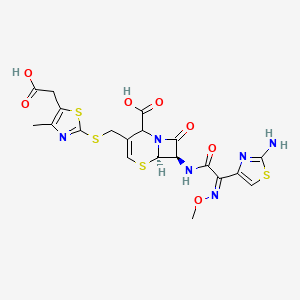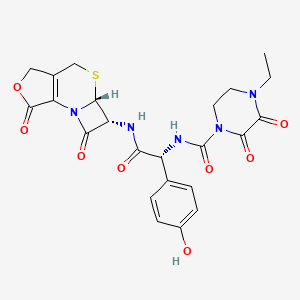
Levofloxacin Impurity 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levofloxacin Impurity 7, also known as Levofloxacin impurity F, is a reference standard for laboratory tests as prescribed in the European Pharmacopoeia . It is used with the monograph(s): 1455, 2598 .
Synthesis Analysis
The synthesis of Levofloxacin impurities involves reflux of levofloxacin carboxylic acid, N-methylethylenediamine hydrochloride, and triethylamine in dimethylsulfoxide . The impurity I is obtained with high purity through washing column chromatography. The impurity I is then heated with acetic anhydride in formic acid to obtain Levofloxacin impurity II .
Molecular Structure Analysis
The polymorphism of levofloxacin has been intensively studied . The fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .
Scientific Research Applications
Genotoxicity Evaluation
Levofloxacin impurities, including Levofloxacin n-oxide and Descarboxyl Levofloxacin, have been studied for their genotoxic effects. In one study, Levofloxacin n-oxide was evaluated using in silico and in vitro methods, including the mouse lymphoma assay and chromosome aberration assay. The study found that Levofloxacin n-oxide could be controlled as a non-genotoxic impurity despite structural alerts for quinolone-3-carboxylic acid or naphthyridine analogue (Zhu et al., 2012). A similar study on Descarboxyl Levofloxacin also employed in silico and in vitro methods to investigate its genotoxicity and concluded that Descarboxyl Levofloxacin could be controlled as a nongenotoxic impurity (Zhu et al., 2014).
Chromatography Method Development
Several studies have focused on developing chromatography methods for separating and analyzing Levofloxacin and its impurities. Optimization of ligand exchange chromatography for enantioselective separation of Levofloxacin and its chiral impurity has been a subject of research (Abousalih et al., 2021). Another study developed a sensitive method for determining Levofloxacin and its (R)-enantiomer using ligand-exchange high performance liquid chromatography (Yan & Row, 2007).
Impurity Analysis and Quality Control
The quality and impurity profile of Levofloxacin formulations have been extensively analyzed. A study developed a rapid, specific, and sensitive LC-MS/MS method for quantitative analysis of trace impurities in Levofloxacin formulation and evaluated the quality of different formulations (Zheng et al., 2016). Another research used an integrated approach with LC-MS/MS for detecting and characterizing trace impurities in drugs, including Levofloxacin (Zheng et al., 2014).
Stability-Indicating Methods
Studies have developed stability-indicating methods for Levofloxacin in the presence of degradation products and process-related impurities. One such study aimed to quantitatively determine Levofloxacin and its related substances in bulk samples and pharmaceutical dosage forms (Devi & Chandrasekhar, 2009).
Biodegradation and Environmental Impact
The biodegradation of Levofloxacin and its environmental impact have also been examined. A study investigated the biodegradation of Levofloxacin by the microalga Chlorella vulgaris, demonstrating enhanced removal of the drug under specific conditions (Xiong et al., 2017).
Mechanism of Action
Safety and Hazards
Levofloxacin impurity F should be handled in accordance with good occupational hygiene, safety, and laboratory practices to avoid exposure . It should be stored in the original container at +5°C ± 3°C, protected from light . Once the container has been opened, its entire content must be used immediately .
Future Directions
The quality of the active ingredient, Levofloxacin, has an important role to contribute to successful therapy . The poor quality of raw material, directly and indirectly, causes treatment failure as the presence of insufficient dose, mislabeled content, and poor dissolution characteristics can lead to lower bioavailability . Therefore, more post-marketing surveillance to ensure the quality of Levofloxacin tablets is required to prevent therapy failure and antibiotic resistance .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Levofloxacin Impurity 7 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,3-dichloro-5-fluoropyridine", "2,4-difluoroaniline", "Sodium hydride", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: React 2,3-dichloro-5-fluoropyridine with 2,4-difluoroaniline in the presence of sodium hydride to form 7-(2,3-dichloro-5-fluoropyridin-4-yl)-2,4-difluoro-1,4-dihydroquinoline.", "Step 2: Treat the above product with methyl iodide in the presence of sodium hydroxide to obtain 7-(2,3-dichloro-5-fluoropyridin-4-yl)-2,4-difluoro-1-methyl-1,4-dihydroquinoline.", "Step 3: React the above intermediate with hydrochloric acid to obtain the corresponding hydrochloride salt.", "Step 4: Extract the hydrochloride salt with ethyl acetate and wash with water to remove impurities.", "Step 5: Evaporate the ethyl acetate to obtain the crude product, which can be further purified using methanol to obtain the final product, Levofloxacin Impurity 7." ] } | |
CAS RN |
1607796-83-7 |
Molecular Formula |
C15H14FNO5 |
Molecular Weight |
307.28 |
Appearance |
White Solid to Pale Yellow Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
(S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;ethoxyethane](/img/structure/B601298.png)



![Sodium;7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601308.png)


